In-Depth Technical Guide: 2-Methyl-6-(prop-1-en-2-yl)aniline – Properties, Synthesis, and Applications
In-Depth Technical Guide: 2-Methyl-6-(prop-1-en-2-yl)aniline – Properties, Synthesis, and Applications
Executive Summary
2-Methyl-6-(prop-1-en-2-yl)aniline (CAS: 107859-36-9) is a highly specialized, sterically hindered aromatic amine[1]. Featuring both an ortho-methyl group and an ortho-isopropenyl (prop-1-en-2-yl) moiety, this bi-functional building block presents a highly crowded steric environment around the primary amine. This unique structural topology makes it an invaluable precursor in the rational design of bulky N-heterocyclic carbenes (NHCs), Buchwald-type phosphine ligands, and advanced agrochemical intermediates. This whitepaper details its physical properties, mechanistic synthesis pathways, and downstream applications.
Chemical Structure and Physical Properties
Understanding the physicochemical profile of 2-Methyl-6-(prop-1-en-2-yl)aniline is critical for predicting its behavior in biphasic catalytic systems and purification workflows. The compound exhibits moderate lipophilicity (XLogP3 = 3.19) and a low polar surface area, making it highly soluble in standard organic solvents (e.g., toluene, dichloromethane) but insoluble in water[2].
Table 1: Quantitative Chemical and Physical Data
| Property | Value |
| IUPAC Name | 2-Methyl-6-(prop-1-en-2-yl)aniline |
| Common Synonyms | 2-(2-Amino-3-methylphenyl)propene; 2-methyl-6-isopropenylaniline |
| CAS Registry Number | 107859-36-9[1] |
| PubChem CID | 13959002[2] |
| Molecular Formula | C₁₀H₁₃N |
| Molecular Weight | 147.22 g/mol [2] |
| Monoisotopic Mass | 147.1048 Da[2] |
| XLogP3-AA | 3.19[2] |
| Topological Polar Surface Area (TPSA) | 26.02 Ų[2] |
| Hydrogen Bond Donors / Acceptors | 1 / 1[2] |
Synthesis Methodologies
The synthesis of 2-Methyl-6-(prop-1-en-2-yl)aniline requires careful circumvention of the primary amine's reactivity. We outline two field-proven methodologies: a transition-metal-catalyzed cross-coupling and a classical Grignard addition/dehydration sequence.
Synthetic pathways for 2-Methyl-6-(prop-1-en-2-yl)aniline via Suzuki and Grignard routes.
Protocol A: Suzuki-Miyaura Cross-Coupling (Recommended for Scale-Up)
This route leverages the coupling of 2-bromo-6-methylaniline with an isopropenylboronic ester.
-
Causality & Expertise: The free primary amine poses a risk of coordinating to the palladium center, potentially poisoning the catalyst or inducing unwanted C-N coupling (Buchwald-Hartwig oligomerization). To prevent this, Pd(dppf)Cl₂ is utilized. The bulky, bidentate dppf (1,1'-Bis(diphenylphosphino)ferrocene) ligand enforces a large bite angle, stabilizing the Pd(II) intermediate and sterically blocking amine coordination, thereby strictly favoring C-C bond formation.
Step-by-Step Methodology:
-
Preparation: In a Schlenk flask under an inert argon atmosphere, combine 2-bromo-6-methylaniline (1.0 equiv) and isopropenylboronic acid pinacol ester (1.2 equiv). Note: The pinacol ester is chosen over free boronic acid to prevent protodeboronation under basic conditions.
-
Catalyst Loading: Add Pd(dppf)Cl₂ (0.05 equiv).
-
Solvent & Base: Introduce a degassed biphasic mixture of 1,4-dioxane and 2M aqueous K₂CO₃ (3:1 v/v). The carbonate anion is crucial for activating the boronic ester via the formation of a reactive boronate complex.
-
Execution: Heat the mixture to 90°C for 12 hours with vigorous stirring.
-
Self-Validation: Monitor via LC-MS. The complete consumption of the brominated starting material serves as the primary validation metric.
-
Work-up: Cool to room temperature, extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and purify via silica gel flash chromatography.
Protocol B: Grignard Addition and E1 Dehydration
-
Causality & Expertise: When reacting methyl 2-amino-3-methylbenzoate with methylmagnesium bromide (MeMgBr), the amine protons (pKa ~25-30) are highly acidic relative to the Grignard reagent. The first equivalent of MeMgBr is instantly consumed to deprotonate the -NH₂ group, forming a magnesium amide and evolving methane gas. Therefore, a minimum of 3.0 equivalents of MeMgBr is strictly required (1 for deprotonation, 2 for ester addition).
Step-by-Step Methodology:
-
Grignard Addition: To a solution of methyl 2-amino-3-methylbenzoate (1.0 equiv) in anhydrous THF at 0°C, dropwise add MeMgBr (3.2 equiv). Stir and allow to warm to room temperature.
-
Quench & Isolate: Carefully quench with saturated aqueous NH₄Cl to reprotonate the amine and alkoxide. Extract with diethyl ether to isolate the intermediate 2-(2-amino-3-methylphenyl)propan-2-ol.
-
Dehydration: Dissolve the tertiary alcohol in toluene. Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 equiv) and heat to reflux using a Dean-Stark apparatus.
-
Self-Validation: The Dean-Stark trap physically removes the water byproduct, driving the E1 elimination forward (Le Chatelier's principle). The collection of the stoichiometric volume of water serves as a macroscopic, self-validating indicator of reaction completion.
Chemical Reactivity and Downstream Applications
The dual functionality of 2-Methyl-6-(prop-1-en-2-yl)aniline—an electron-rich aromatic amine and a conjugated terminal alkene—enables divergent downstream applications.
Downstream applications and reactivity of 2-Methyl-6-(prop-1-en-2-yl)aniline.
Agrochemical Precursor via Hydrogenation
A primary industrial use of this compound is its reduction to 6-Isopropyl-o-toluidine (CAS: 5266-85-3)[3]. By subjecting 2-Methyl-6-(prop-1-en-2-yl)aniline to catalytic hydrogenation (Pd/C, H₂ gas, 1 atm), the isopropenyl double bond is cleanly reduced to an isopropyl group. The resulting 6-Isopropyl-o-toluidine is a highly sought-after upstream intermediate for the synthesis of modern amide-based herbicides and fungicides[3].
Ligand Design (NHCs and Phosphines)
The extreme steric bulk provided by the ortho-methyl and ortho-isopropenyl groups makes this aniline an ideal starting material for synthesizing bulky N-aryl substituents. When condensed with glyoxal and subsequently cyclized, it forms highly hindered imidazolium salts—direct precursors to specialized N-heterocyclic carbenes (NHCs) used in ruthenium-based olefin metathesis or palladium-based cross-coupling.
References
-
GuideChem - 2-Methyl-6-(prop-1-en-2-yl)aniline Chemical Properties and Computational Data.2
-
BLD Pharm - 107859-36-9 | 2-Methyl-6-(prop-1-en-2-yl)aniline Safety and Storage Information. 1
-
LookChem - Cas 5266-85-3, 6-Isopropyl-o-toluidine Upstream and Downstream Products. 3
